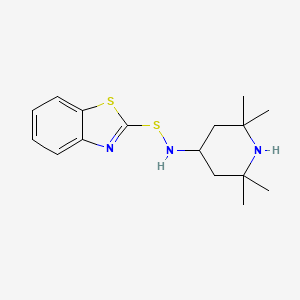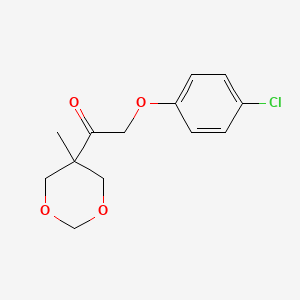
2-氯-4-氟-5-肼基苯酚
概述
描述
2-Chloro-4-fluoro-5-hydrazinylphenol is a chemical compound with the molecular formula C₆H₆ClFN₂O and a molecular weight of 176.58 g/mol . It is known for its unique structure, which includes a chloro, fluoro, and hydrazinyl group attached to a phenol ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
科学研究应用
2-Chloro-4-fluoro-5-hydrazinylphenol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-hydrazinylphenol typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2-Chloro-4-fluoro-5-hydrazinylphenol may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The process includes rigorous purification steps to ensure the compound’s purity meets industrial standards .
化学反应分析
Types of Reactions
2-Chloro-4-fluoro-5-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazinyl group into other functional groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenols .
作用机制
The mechanism of action of 2-Chloro-4-fluoro-5-hydrazinylphenol involves its interaction with specific molecular targets. The hydrazinyl group can form bonds with various biological molecules, potentially inhibiting or modifying their functions. The pathways involved may include enzyme inhibition or interaction with cellular receptors .
相似化合物的比较
Similar Compounds
- 4-Chloro-2-fluoro-5-hydroxyphenylhydrazine
- 2-Fluoro-4-chloro-5-hydroxyphenylhydrazine
Comparison
Compared to similar compounds, 2-Chloro-4-fluoro-5-hydrazinylphenol is unique due to its specific arrangement of chloro, fluoro, and hydrazinyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
2-chloro-4-fluoro-5-hydrazinylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c7-3-1-4(8)5(10-9)2-6(3)11/h1-2,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQYXSGAZZIKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238434 | |
| Record name | 2-Chloro-4-fluoro-5-hydrazinylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91167-74-7 | |
| Record name | 2-Chloro-4-fluoro-5-hydrazinylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091167747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-fluoro-5-hydrazinylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chloroacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B1661372.png)


![6-(dimethylamino)-2-[(E)-2-(4-methoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B1661378.png)







phosphanium iodide](/img/structure/B1661389.png)

